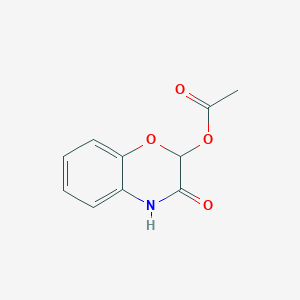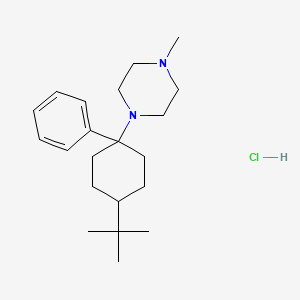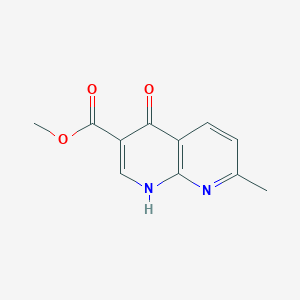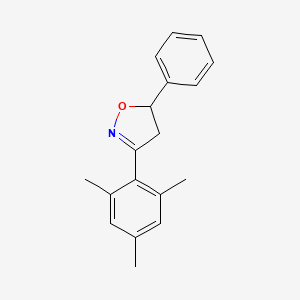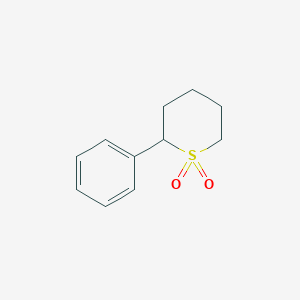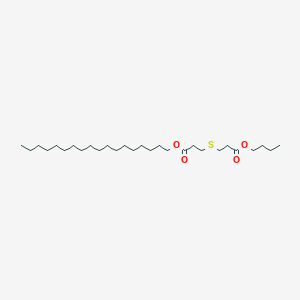
Butyl octadecyl 3,3'-sulfanediyldipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl octadecyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C28H54O4S. It contains a total of 86 bonds, including 32 non-hydrogen bonds, 2 multiple bonds, 28 rotatable bonds, 2 double bonds, 2 ester groups (aliphatic), and 1 sulfide group
Vorbereitungsmethoden
The preparation of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves several synthetic routes and reaction conditions. One common method involves the esterification of octadecyl alcohol with 3,3’-sulfanediyldipropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Butyl octadecyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Butyl octadecyl 3,3’-sulfanediyldipropanoate has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers due to its antioxidant properties. In biology, it has been studied for its potential antimicrobial activity. In medicine, it is being explored for its potential use in drug delivery systems, particularly in the form of nanosponges for topical applications . In industry, it is used as an additive in lubricants and as a plasticizer in the production of flexible plastics .
Wirkmechanismus
The mechanism of action of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves its interaction with molecular targets and pathways. As an antioxidant, it works by scavenging free radicals and preventing oxidative damage to polymers and biological molecules. The sulfide group in its structure plays a crucial role in its antioxidant activity by undergoing redox reactions that neutralize reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Butyl octadecyl 3,3’-sulfanediyldipropanoate can be compared with other similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate). These compounds also exhibit antioxidant properties and are used as stabilizers in polymers. Butyl octadecyl 3,3’-sulfanediyldipropanoate is unique due to its sulfide group, which enhances its antioxidant activity and provides additional chemical stability .
Eigenschaften
CAS-Nummer |
23449-98-1 |
|---|---|
Molekularformel |
C28H54O4S |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
butyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C28H54O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-32-28(30)22-26-33-25-21-27(29)31-23-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
FJTRJBKNALSVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

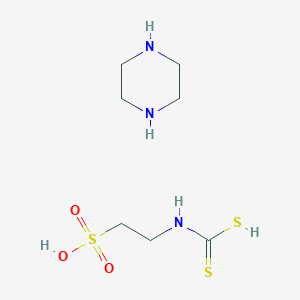
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
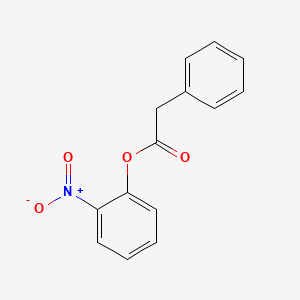
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
